molecular formula C16H14N2O6 B5382035 2-(benzoylamino)ethyl 4-hydroxy-3-nitrobenzoate

2-(benzoylamino)ethyl 4-hydroxy-3-nitrobenzoate

Cat. No. B5382035
M. Wt: 330.29 g/mol
InChI Key: XUKSXTHNDFCRRJ-UHFFFAOYSA-N
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Description

2-(benzoylamino)ethyl 4-hydroxy-3-nitrobenzoate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly known as Benzocaine, and it is a local anesthetic that is used to numb the skin and mucous membranes.

Scientific Research Applications

Benzocaine has been extensively studied for its potential applications in various fields. One of the most significant uses of Benzocaine is in the pharmaceutical industry. It is commonly used as a local anesthetic in topical creams and ointments for pain relief. Benzocaine is also used in dentistry as a numbing agent for oral procedures.

Mechanism of Action

Benzocaine works by blocking the voltage-gated sodium channels in the nerve endings, preventing the transmission of pain signals to the brain. This mechanism of action makes Benzocaine an effective local anesthetic for pain relief.
Biochemical and Physiological Effects
Benzocaine has been shown to have minimal systemic absorption and is generally well-tolerated. However, in rare cases, it can cause allergic reactions or methemoglobinemia, a condition where the blood cannot carry oxygen properly. Benzocaine has also been shown to have a mild irritant effect on the skin and mucous membranes.

Advantages and Limitations for Lab Experiments

Benzocaine is a widely used local anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, it is important to note that Benzocaine can interfere with some assays, and its use should be carefully considered in experimental design.

Future Directions

There are several potential future directions for research on Benzocaine. One area of interest is the development of new formulations and delivery methods for Benzocaine to improve its efficacy and reduce the risk of adverse effects. Another area of research is the investigation of the mechanism of action of Benzocaine and its potential applications in other fields, such as neuroscience and pain management.
Conclusion
In conclusion, Benzocaine is a compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Benzocaine is needed to fully understand its potential and limitations in various applications.

Synthesis Methods

Benzocaine is synthesized by reacting p-nitroaniline with ethyl 4-aminobenzoate in the presence of acetic anhydride. The resulting compound is then reacted with benzoyl chloride to form 2-(benzoylamino)ethyl 4-hydroxy-3-nitrobenzoate. The synthesis of Benzocaine is a multistep process that requires careful attention to detail to ensure the purity and yield of the final product.

properties

IUPAC Name

2-benzamidoethyl 4-hydroxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c19-14-7-6-12(10-13(14)18(22)23)16(21)24-9-8-17-15(20)11-4-2-1-3-5-11/h1-7,10,19H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKSXTHNDFCRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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